Magnesium citrate dibasic

Descripción general

Descripción

Magnesium citrate dibasic is a chemical compound formed from magnesium ions and citrate ions. It is a type of magnesium salt of citric acid and is commonly used in various applications, including medicinal and industrial purposes. The compound is known for its ability to attract water through osmosis, making it useful as a laxative and in bowel preparation for medical procedures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium citrate dibasic can be synthesized by reacting magnesium carbonate or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, and the resulting product is then crystallized and dried. The reaction can be represented as follows:

Mg(OH)2+C6H8O7→MgC6H6O7+2H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide with citric acid in a controlled environment. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes. The final product is a white, hygroscopic powder that is soluble in water and dilute acids.

Análisis De Reacciones Químicas

Solubility in Aqueous Environments

Magnesium citrate dibasic demonstrates pH-dependent solubility due to its citrate ligands and magnesium ions. A comparative study evaluated its solubility under simulated gastrointestinal conditions:

| Hydrochloric Acid (mEq/300 mL) | Magnesium Citrate Solubility (%) | Magnesium Oxide Solubility (%) |

|---|---|---|

| 0 (water) | 55 | <1 |

| 12.1 (moderate acid) | 85 | 22 |

| 24.2 (peak acid secretion) | 97 | 43 |

Data source: In vitro solubility analysis under varying HCl concentrations .

The high solubility of magnesium citrate in water (55%) compared to magnesium oxide (<1%) is attributed to citrate's chelation of magnesium ions, forming soluble complexes. This property is critical for its bioavailability and pharmaceutical applications .

Reactivity with Acids and Bases

This compound reacts with hydrochloric acid (HCl) in the stomach:

This reaction releases free magnesium ions (Mg²⁺) and citric acid, enhancing intestinal absorption .

Under alkaline conditions (e.g., pancreatic bicarbonate secretion), magnesium citrate remains soluble due to citrate’s buffering capacity, preventing reprecipitation even at pH 7 .

Complexation Behavior

Citrate acts as a polydentate ligand, forming stable complexes with magnesium:

Approximately 65% of magnesium citrate exists as soluble complexes in aqueous solutions, compared to negligible complexation in magnesium oxide systems . This complexation enhances magnesium’s bioavailability, as demonstrated by urinary excretion studies:

| Parameter | Magnesium Citrate | Magnesium Oxide |

|---|---|---|

| Urinary Mg (mg/mg creatinine) | 0.22 | 0.006 |

| Bioavailability (Relative) | High | Low |

Data source: In vivo absorption study in humans .

Thermal Stability

Upon heating, this compound dehydrates and decomposes:

Further heating leads to carbonization and eventual formation of magnesium oxide (MgO) and carbon residues .

Ion Exchange and Precipitation

Magnesium citrate participates in ion-exchange reactions with sodium hydroxide:

This reaction is utilized in industrial purification processes to isolate magnesium hydroxide .

Aplicaciones Científicas De Investigación

Biological Research

Magnesium citrate dibasic plays a crucial role in biological studies due to its involvement in cellular metabolism and enzyme activity. It is often used to investigate magnesium's impact on physiological functions such as:

- Muscle Function : Magnesium is essential for muscle contraction and relaxation, making this compound valuable in studies related to exercise physiology.

- Nerve Transmission : Research indicates that this compound can influence neurotransmitter release and neuronal excitability, providing insights into neurological health.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves multiple purposes:

- Laxative Use : It is widely recognized for its effectiveness as an osmotic laxative, drawing water into the intestines to facilitate bowel movements. This property is particularly useful in bowel preparation prior to medical procedures such as colonoscopies.

- Dietary Supplement : As a magnesium source, it is included in dietary supplements aimed at preventing or treating magnesium deficiency, which can lead to various health issues including muscle cramps and cardiovascular problems .

Food Industry

This compound is utilized as a food additive for several reasons:

- Acidity Regulation : It helps maintain pH levels in food products, contributing to flavor stability and preservation .

- Nutritional Enhancement : The compound is added to processed foods to boost their magnesium content, thereby enhancing their nutritional profile .

Cosmetic Applications

In the cosmetics sector, this compound is incorporated into skincare formulations for its moisturizing properties. It aids in improving skin hydration and texture, appealing to consumers seeking natural ingredients in cosmetic products .

Pharmacokinetics

The pharmacokinetics of this compound reveal that its laxative effects can begin within 30 minutes of administration, with peak effects typically occurring around 2 hours post-ingestion. The mechanism involves:

- Osmotic Action : The compound's high osmolality draws water into the intestinal lumen, promoting bowel motility and facilitating defecation .

Biochemical Pathways

Research highlights that this compound affects pathways related to:

- Water Absorption : It enhances fluid retention within the intestines.

- Bowel Motility : The increased volume of intestinal contents stimulates peristalsis.

Clinical Studies on Efficacy

- A study published in the Journal of Clinical Gastroenterology demonstrated that patients undergoing colonoscopy who used this compound for bowel preparation had significantly improved cleansing outcomes compared to those using traditional methods .

- Research conducted on athletes indicated that supplementation with this compound improved recovery times post-exercise by reducing muscle soreness and enhancing muscle function due to adequate magnesium levels .

Safety Profile

This compound is generally regarded as safe when used appropriately; however, excessive intake can lead to adverse effects such as diarrhea or electrolyte imbalances. Clinical guidelines recommend monitoring patients who are using this compound as a laxative or dietary supplement .

Mecanismo De Acción

Magnesium citrate dibasic is often compared with other magnesium compounds such as magnesium oxide, magnesium sulfate, and magnesium chloride. Here are some key differences:

Magnesium Oxide: Less soluble in water and has a lower bioavailability compared to this compound.

Magnesium Sulfate: Known for its use as an Epsom salt, it has different applications, particularly in treating magnesium deficiency and as a laxative.

Magnesium Chloride: Highly soluble in water and used in various industrial applications, but it has a different mechanism of action compared to this compound.

Uniqueness: this compound is unique due to its high solubility in water and its effectiveness as a laxative. It is also preferred in medical applications for bowel preparation due to its gentle action and minimal side effects.

Comparación Con Compuestos Similares

- Magnesium oxide

- Magnesium sulfate

- Magnesium chloride

Actividad Biológica

Magnesium citrate dibasic, a compound formed by the combination of magnesium and citric acid, is recognized for its diverse biological activities and applications in medical and nutritional contexts. This article explores its mechanisms of action, physiological roles, clinical applications, and research findings, supported by relevant data tables and case studies.

Chemical Composition and Properties

This compound has the molecular formula , where typically equals 4 for the tetrahydrate form. Its molecular mass is approximately 286 g/mol (214.5 g/mol for the anhydrous form) . The compound appears as a white or almost white hygroscopic powder and is soluble in water and dilute acids but practically insoluble in ethanol .

The primary mechanism of action for this compound involves its osmotic properties. It draws water into the intestines through osmosis, stimulating bowel motility and facilitating defecation. This property makes it effective as a saline laxative, particularly in bowel preparation for procedures such as colonoscopy .

Additionally, magnesium plays crucial roles in various biochemical processes:

- Energy Production : Acts as a cofactor in over 600 enzymatic reactions, including those involved in ATP production .

- Cellular Signaling : Influences signaling pathways by facilitating ion transport across cell membranes .

- Muscle Function : Essential for muscle contraction and neuromuscular function .

Absorption and Bioavailability

Research indicates that magnesium citrate has higher bioavailability compared to other magnesium salts. For instance, studies show that oral doses of magnesium citrate lead to a mean plasma concentration of approximately 0.7 mmol/L, demonstrating effective absorption . The presence of organic acids like citrate enhances the transport of magnesium into cells via dipeptide channels, which are more abundant in the intestine than ion channels .

Clinical Applications

- Laxative Use : this compound is commonly used as a laxative due to its osmotic effects. It typically induces bowel movements within 30 minutes to 4 hours after administration .

- Hypomagnesemia Treatment : It is utilized in treating conditions associated with low magnesium levels, such as familial hypomagnesemia. A case study highlighted a patient who improved her condition significantly after switching to a formulation containing this compound, which reduced gastrointestinal side effects while maintaining serum magnesium levels .

- Muscle Integrity and Aging : Magnesium's role in muscle integrity has been emphasized in studies focusing on aging populations. Adequate magnesium levels are linked to better muscle function and reduced risk of age-related decline .

Case Studies

- Familial Hypomagnesemia : A notable case involved a 20-year-old woman diagnosed with familial hypomagnesemia who experienced significant improvements after using compounded this compound alongside potassium citrate. This formulation helped manage her symptoms without the side effects commonly associated with high doses of other magnesium forms .

- Constipation Management : A randomized controlled trial demonstrated that magnesium oxide (MgO), while not identical to this compound, showed significant improvements in defecation status among patients with constipation compared to placebo groups, indicating the potential efficacy of magnesium compounds in gastrointestinal health .

Table 1: Comparison of this compound with Other Magnesium Salts

| Property | This compound | Magnesium Oxide | Magnesium Chloride |

|---|---|---|---|

| Bioavailability | High | Moderate | Moderate |

| Primary Use | Laxative | Laxative | Supplement |

| Solubility | Soluble | Insoluble | Soluble |

| Gastrointestinal Side Effects | Lower | Higher | Moderate |

Table 2: Clinical Applications of this compound

| Application | Description | Evidence Level |

|---|---|---|

| Laxative | Used for bowel preparation | High |

| Hypomagnesemia Treatment | Improves serum magnesium levels | Moderate |

| Muscle Function | Supports muscle integrity and function | Moderate |

Propiedades

Número CAS |

144-23-0 |

|---|---|

Fórmula molecular |

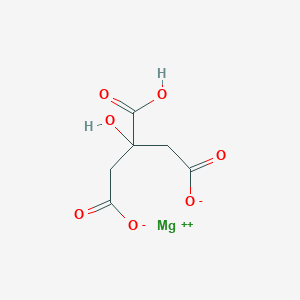

C6H6MgO7 |

Peso molecular |

214.41 g/mol |

Nombre IUPAC |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

Clave InChI |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |

SMILES canónico |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Punto de ebullición |

Decomposes (NTP, 1992) Decomposes |

Color/Form |

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |

Densidad |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |

Punto de inflamación |

100 °C |

melting_point |

307 °F (anhydrous) (NTP, 1992) 153 °C |

Key on ui other cas no. |

7779-25-1 144-23-0 |

Descripción física |

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999) Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals, Liquid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; Liquid, Other Solid Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO] Green to blue crystals or powder; [MSDSonline] Solid COLOURLESS CRYSTALS. White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai |

Pictogramas |

Irritant |

Números CAS relacionados |

141633-96-7 |

Solubilidad |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |

Sinónimos |

magnesium citrate Mg citrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.